molecular formula C9H8BrNO3 B2523476 2-[(4-bromobenzoyl)amino]acetic Acid CAS No. 18815-75-3; 1891-95-8

2-[(4-bromobenzoyl)amino]acetic Acid

Cat. No.: B2523476
CAS No.: 18815-75-3; 1891-95-8
M. Wt: 258.071
InChI Key: PTMXKRQZWGCWGZ-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzoyl)amino]acetic acid (IUPAC name: 2-[4-[(4-bromobenzoyl)amino]phenyl]acetic acid) is a brominated aromatic compound with a molecular formula of C₁₅H₁₂BrNO₃ and a molecular weight of 334.16 g/mol. Its structure comprises a 4-bromobenzoyl group linked via an amide bond to a phenylacetic acid moiety (Figure 1). Its synthesis typically involves coupling reactions between 4-bromobenzoyl chloride and amino-functionalized acetic acid derivatives under controlled conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMXKRQZWGCWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18815-75-3
Record name 2-[(4-bromophenyl)formamido]acetic acid
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Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their biological or physicochemical distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activities References
2-[(4-Bromobenzoyl)amino]acetic acid C₁₅H₁₂BrNO₃ 334.16 4-bromobenzoyl amide, phenylacetic acid Limited direct data; inferred anti-inflammatory potential from structural analogs
Bromfenac C₁₅H₁₂BrNO₃ 334.16 2-amino-3-(4-bromobenzoyl)phenylacetic acid NSAID; analgesic, anti-inflammatory (IC₅₀ for COX-2 inhibition: ~0.1 µM)
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid C₉H₉BrN₂O₃ 273.09 Urea linkage, bromophenyl, acetic acid No direct bioactivity reported; used in peptide synthesis
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid C₁₂H₁₀ClN₂O₃S 296.74 Thiazole ring, chloro-substituted benzoyl Antimicrobial activity (MIC: ~12.5 µg/mL against S. aureus)
2-(4-(4-Bromobenzoyl)-2,6-dimethylphenoxy)acetic acid C₁₇H₁₆BrO₄ 371.21 Bromobenzoyl, dimethylphenoxy, acetic acid Antioxidant activity (IC₅₀: 18.94 µg/mL in DPPH assay)
2-((4-Bromophenyl)amino)-2-oxoacetic acid C₈H₆BrNO₃ 244.04 Bromophenyl, oxoacetate Intermediate in heterocyclic synthesis; no direct bioactivity reported

Structural and Functional Insights

Bromfenac vs. Target Compound: Bromfenac shares the same molecular formula but differs in the substitution pattern. The presence of a 2-amino group on the phenyl ring in Bromfenac enhances its NSAID activity by facilitating cyclooxygenase (COX) inhibition .

Thiazole Derivatives: The thiazole-containing analog ([2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid) demonstrates enhanced antimicrobial activity compared to non-heterocyclic analogs, likely due to improved membrane permeability from the thiazole ring .

Antioxidant Activity: The phenoxyacetic acid derivative (2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid) exhibits significant antioxidant activity (IC₅₀: 18.94 µg/mL), outperforming ascorbic acid in some assays. This suggests that electron-donating groups (e.g., methyl) on the phenyl ring enhance radical scavenging .

Urea vs. Amide Linkages: The urea-linked compound (2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid) shows reduced bioactivity compared to amide-linked derivatives, possibly due to decreased metabolic stability or target binding .

Physicochemical Properties

  • Solubility : Bromfenac and the target compound exhibit low aqueous solubility due to aromatic rings, necessitating formulation adjustments (e.g., salt forms) for bioavailability .
  • Metabolism: Bromfenac undergoes hepatic metabolism to 4-bromobenzophenone and glucuronide conjugates, while the target compound’s metabolic pathway remains uncharacterized .

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